1-Phenylcyclohexanecarboxylic acid
Overview
Description
1-Phenylcyclohexanecarboxylic acid is an organic compound with the molecular formula C13H16O2 It is a carboxylic acid derivative where a phenyl group is attached to the cyclohexane ring
Scientific Research Applications
Catalytic photocarboxylation : 1-Phenylcyclohexanecarboxylic acid has been used in the catalytic photocarboxylation of 1,1-diphenylethylene, demonstrating high catalytic efficiency and turnover number (Y. Ito, 2007).
Synthesis of β-Amino Acids : It has been used as a building block for the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important component for helical β-peptides (A. Berkessel, K. Glaubitz, J. Lex, 2002).
Mikanecic Acid Synthesis : this compound is involved in the synthesis of mikanecic acid, a process that highlights the efficient use of various catalysts and reaction conditions (H. Hoffmann, J. Rabe, 1984).
Liquid Chromatography Analysis : The compound has been analyzed using liquid chromatography coupled to electrospray tandem mass spectrometry, a technique crucial for understanding its properties and behavior in various contexts (N. Chauvaux, W. V. Dongen, E. Esmans, H. Onckelen, 1997).
Photocatalytic Properties : Its derivatives have been used in the study of photocatalytic properties for the degradation of organic dye pollutants, highlighting its potential in environmental applications (Lu Lu, Jun Wang, Chunyue Shi, Xiaodi Jiang, Yanchun Sun, Wei-ping Wu, Wuxin Hu, 2021).
Ethylene Precursor in Plants : It's a key component in the study of 1-(malonylamino) cyclopropane-1-carboxylic acid, a major conjugate of ethylene precursor in higher plants, indicating its importance in plant biology (N. Hoffman, S. Yang, T. McKeon, 1982).
Application in Solar Cells : Used in the development of solid electrolytes for high-performance dye-sensitized solar cells, demonstrating its potential in renewable energy technologies (Jean-David Décoppet, T. Moehl, S. Babkair, Raysah Ali Alzubaydi, A. A. Ansari, S. Habib, S. Zakeeruddin, H. Schmidt, M. Grätzel, 2014).
Safety and Hazards
1-Phenylcyclohexanecarboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers A paper titled “The Formation of 1-Phenylcyclohexaneacetic Acid” discusses the synthesis of a related compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexanecarboxylic acid can be synthesized through several methods:
- **Grign
Properties
IUPAC Name |
1-phenylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXHHHWXFHPNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150428 | |
Record name | 1-Phenylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-67-7 | |
Record name | 1-Phenylcyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylcyclohexane-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1135-67-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Phenylcyclohexanecarboxylic acid being identified in the Alpinia calcarata rhizome extract?
A1: The presence of this compound in the Alpinia calcarata rhizome extract is noteworthy because this compound was found alongside other compounds known for their biological activities. While the specific role of this compound in this plant is not yet fully understood, its presence [] suggests it may contribute to the overall biological activity of the extract. Further research is needed to determine its specific contribution to the observed anticancer properties.
Q2: How is this compound synthesized?
A2: One method for synthesizing this compound involves using α-Halocyclohexyl Phenyl Ketones as precursors. [] The exact reaction mechanism and conditions would need to be further explored based on the specific research outlined in the cited paper.
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